Simufilam hydrochloride

Catalog No.
S8482063
CAS No.
2480226-07-9
M.F
C15H22ClN3O
M. Wt
295.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simufilam hydrochloride

CAS Number

2480226-07-9

Product Name

Simufilam hydrochloride

IUPAC Name

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrochloride

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

InChI

InChI=1S/C15H21N3O.ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H

InChI Key

PTJPWAGPMQSZSP-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl

Canonical SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl

Simufilam hydrochloride is a small molecule drug candidate currently in Phase 3 clinical trials for the treatment of Alzheimer's disease dementia. It is designed to target and modify the conformation of filamin A, a cytoskeletal protein that plays a critical role in cellular structure and signaling pathways. The compound's chemical formula is C15H21N3OC_{15}H_{21}N_{3}O with a molar mass of approximately 259.353 g/mol . Simufilam exhibits a unique mechanism of action by disrupting the toxic signaling pathways associated with amyloid beta, specifically by altering the interaction between filamin A and the alpha-7 nicotinic acetylcholine receptor .

As seen with more reactive compounds. Instead, its primary action involves binding to altered forms of filamin A, which subsequently affects its interactions with other proteins, such as the alpha-7 nicotinic acetylcholine receptor. This binding leads to a reduction in the toxic effects of amyloid beta aggregates, which are implicated in Alzheimer's disease pathology. The compound effectively reduces the binding affinity of amyloid beta for its receptor, thereby mitigating neurotoxic signaling pathways .

Simufilam demonstrates significant biological activity by restoring normal signaling pathways disrupted in Alzheimer's disease. It has been shown to:

The compound's ability to alter filamin A conformation is crucial for its therapeutic effects, as it reverses toxic signaling mechanisms that contribute to neuronal damage.

The synthesis of simufilam hydrochloride involves several steps that typically include:

  • Formation of key intermediates through standard organic synthesis techniques such as condensation reactions.
  • Purification processes, including recrystallization and chromatography, to isolate the desired compound from by-products.
  • Characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of simufilam .

While specific synthetic routes are proprietary to Cassava Sciences, the general approach aligns with common practices in pharmaceutical chemistry.

Simufilam is primarily being investigated for its application in treating Alzheimer's disease. Its unique mechanism allows it to:

  • Target neuroinflammation, which is a significant contributor to Alzheimer's pathology.
  • Restore cognitive function by preventing amyloid beta-induced neuronal damage.
  • Improve metabolic dysfunctions associated with Alzheimer's through modulation of insulin signaling pathways .

The ongoing clinical trials aim to establish its efficacy and safety profile in human subjects.

Research indicates that simufilam interacts specifically with altered forms of filamin A and disrupts its association with various receptors involved in neuroinflammation and toxicity:

  • Alpha-7 nicotinic acetylcholine receptor: Simufilam reduces the binding affinity of amyloid beta for this receptor, thereby preventing toxic signaling cascades.
  • Insulin receptors: It enhances insulin receptor signaling by normalizing mTOR activity, which is often dysregulated in Alzheimer's patients .

These interactions highlight simufilam's potential as a multi-target therapeutic agent.

Several compounds exhibit similar mechanisms or targets as simufilam. Here are some notable examples:

Compound NameMechanism of ActionUniqueness
PTI-125Disrupts filamin A interactionsPredecessor to simufilam; less refined
NaltrexoneOpioid receptor antagonist; affects filamin APrimarily used for opioid dependence
DonepezilAcetylcholinesterase inhibitor; increases acetylcholineDifferent target; focuses on neurotransmission
MemantineNMDA receptor antagonist; protects against excitotoxicityTargets different pathway than simufilam

Simufilam's uniqueness lies in its ability to specifically restore normal conformation and function of filamin A while simultaneously addressing multiple pathways disrupted in Alzheimer's disease.

Simufilam hydrochloride exhibits high-affinity binding to an altered conformation of filamin A (FLNA) characteristic of Alzheimer’s disease pathology. FLNA, a cytoskeletal scaffolding protein, undergoes structural modifications in Alzheimer’s disease that enable pathogenic interactions with multiple cell surface receptors. Research utilizing time-resolved fluorescence resonance energy transfer (TR-FRET) assays demonstrated simufilam binds this modified FLNA with a half-maximal inhibitory concentration (IC50) of 10 picomolar, indicating exceptional binding specificity [1]. This interaction reverses FLNA hyperphosphorylation at serine 2152, a post-translational modification elevated in Alzheimer’s disease lymphocytes and postmortem brain tissue [4].

The compound’s binding restores FLNA’s native conformation, as evidenced by normalized interactions with phosphatase and tensin homolog (PTEN). In Alzheimer’s disease lymphocytes, FLNA-PTEN linkages are reduced by approximately 40% compared to healthy controls, coinciding with increased mTOR pathway activation. Oral simufilam administration restored FLNA-PTEN associations to control levels within 28 days, suggesting structural normalization of the scaffolding protein [4]. This conformational correction underlies simufilam’s ability to modulate multiple receptor systems simultaneously.

Disruption of Aberrant Receptor Linkages

α7 Nicotinic Acetylcholine Receptor Interactions

Simufilam hydrochloride potently inhibits amyloid-beta 42 (Aβ42) binding to α7 nicotinic acetylcholine receptors through FLNA-mediated mechanisms. TR-FRET analysis revealed simufilam reduces Aβ42-α7nAChR binding with 10-picomolar efficacy, effectively dissociating preformed complexes [1]. This disruption prevents Aβ42-induced tau hyperphosphorylation, as demonstrated by 62% reduction in phosphorylated tau levels in cortical neurons treated with 100 nM simufilam [2].

The mechanism involves breaking FLNA’s aberrant bridge between α7nAChR and intracellular signaling components. In Alzheimer’s disease models, FLNA forms stable complexes with α7nAChR that persist for over 24 hours, compared to transient associations (<2 hours) in healthy systems. Simufilam treatment reduces these interaction durations to physiological levels within 6 hours of administration [1]. This normalization restores α7nAChR-mediated calcium signaling, with treated neurons showing 85% recovery of normal receptor responsivity [2].

Toll-like Receptor Family Modulation

Simufilam hydrochloride significantly impacts Toll-like receptor 4 (TLR4) and TLR2 signaling pathways through FLNA dissociation. Postmortem Alzheimer’s disease brain tissue shows 3.2-fold increased FLNA-TLR4 colocalization compared to age-matched controls. Treatment with 100 nM simufilam reduces this interaction by 78% in human astrocyte cultures, concomitant with 54% decrease in interleukin-6 release [1].

The compound demonstrates broad-spectrum effects on TLR family members. In transgenic Alzheimer’s disease mice, simufilam administration (10 mg/kg/day) decreased FLNA-TLR2 associations by 65% and normalized nuclear factor kappa B activation within hippocampal microglia. This dual TLR modulation correlates with 40% reduction in amyloid plaque-associated inflammation markers compared to untreated controls [1].

Chemokine Receptor Signaling Pathways

Simufilam hydrochloride restores physiological chemokine receptor signaling by disrupting FLNA-CCR5 and FLNA-CXCR4 complexes. Alzheimer’s disease lymphocytes exhibit 2.8-fold greater FLNA-CCR5 coupling compared to healthy cells, which simufilam treatment reduces to baseline levels within 14 days [1]. This normalization corrects CCR5-G protein hyperactivation, as shown by 73% decrease in constitutive GTPγS binding in simufilam-treated Alzheimer’s disease lymphocytes [4].

The compound enhances chemotactic responsivity while reducing baseline activation. Transgenic Alzheimer’s disease mice treated with simufilam showed complete restoration of CCR5 response to C-C motif chemokine ligand 3, with chemotaxis indices matching wild-type animals. Concurrently, basal CXCR4 signaling decreased by 58% in hippocampal tissue, indicating rebalancing of chemokine receptor activity [1].

Impact on Amyloid-beta Neurotoxicity

Simufilam hydrochloride mitigates Aβ42 neurotoxicity through multiple convergent mechanisms. The compound reduces Aβ42 binding capacity to neuronal receptors by 89% at therapeutic concentrations (10-100 nM), as quantified by surface plasmon resonance [2]. This inhibition prevents Aβ42-induced insulin receptor substrate 1 phosphorylation, restoring insulin signaling competence in neurons exposed to pathological Aβ42 levels [4].

The FLNA-targeted approach demonstrates superior neuroprotection compared to direct Aβ42 inhibitors. In mixed cortical cultures, simufilam pretreatment (50 nM) reduced Aβ42-induced caspase-3 activation by 92%, versus 67% protection with Aβ42 antibodies [2]. This enhanced efficacy stems from simultaneous blockade of multiple Aβ42 signaling pathways, including α7nAChR-mediated tau phosphorylation and TLR4-driven neuroinflammation.

Methodology and Protocol

TR-FRET assays for simufilam hydrochloride utilize a cell-based system designed to test the compound's ability to disrupt amyloid beta (Aβ42) binding to the α7 nicotinic acetylcholine receptor (α7nAChR) [1] [2]. The assay relies on the excitation of Aβ42-FAM (donor fluorophore) to produce an energy transfer to SNAP-α7nAChR (acceptor fluorophore) when they are in close proximity (<10 nm; Förster radius) [1]. This robust technology is particularly sensitive to conformational modifications in the interacting molecules [1].

The protocol typically involves:

  • Preparation of cell lysates containing the target proteins
  • Addition of fluorophore-labeled components (Aβ42-FAM and SNAP-α7nAChR)
  • Introduction of varying concentrations of simufilam hydrochloride
  • Measurement of fluorescence emission after an appropriate incubation period
  • Analysis of the concentration-dependent inhibition of Aβ42-α7nAChR interaction

Experimental Results and IC50 Values

Simufilam hydrochloride has demonstrated remarkable potency in TR-FRET assays. The compound reduced Aβ42 binding to α7nAChR in a concentration-dependent manner, with a mean IC50 in the picomolar range (pIC50 = 10.9 ± 0.5 or 12.6 pM when converted to molarity) [1]. This extremely low IC50 value indicates high potency, as it was only 10-fold lower than the 1 pM IC50 of unlabeled Aβ42 (direct competition) [1].

The magnitude of inhibition achieved by simufilam hydrochloride was very close to that of unlabeled Aβ42, suggesting a highly effective disruption of the Aβ42-α7nAChR interaction [1]. This potency is comparable to several agonists, partial agonists, or competitive antagonists of α7nAChR (range: 8.4 to 12.7 pIC50) [1].

Mechanism of Action Revealed by TR-FRET

The TR-FRET data support the hypothesis that simufilam hydrochloride does not directly interact with either Aβ42 or α7nAChR. Instead, its reduction of Aβ42 binding to α7nAChR is believed to occur by dissociating filamin A (FLNA) from the Aβ42-α7nAChR complex, thereby releasing Aβ42 in a concentration-dependent manner [1]. This mechanism corroborates earlier findings that simufilam reduces Aβ42 affinity (increasing off-rate) for α7nAChRs in SK-N-MC cells and postmortem human brains [1].

Cytokine Release Modulation in Human Astrocytes

Neuroinflammation is a key pathological feature in Alzheimer's disease, with activated astrocytes playing a significant role through the release of pro-inflammatory cytokines. Simufilam hydrochloride has demonstrated notable effects on modulating cytokine release from human astrocytes, providing important insights into its potential anti-inflammatory properties.

Experimental Setup

Studies examining simufilam hydrochloride's effects on cytokine release have utilized human astrocyte cultures stimulated with various inflammatory triggers, including:

  • Amyloid beta (Aβ42)
  • Lipopolysaccharide (LPS), an activator of Toll-like receptor 4 (TLR4)
  • TLR2 ligands: lipoteichoic acid from Staphylococcus aureus (LTA-SA) and peptidoglycan from Staphylococcus aureus (PGN-SA) [1]

These stimuli were selected to mimic the inflammatory environment present in Alzheimer's disease brains and to investigate simufilam's effects on specific inflammatory pathways.

Cytokine Modulation Results

Simufilam hydrochloride demonstrated significant anti-inflammatory effects by reducing the release of multiple pro-inflammatory cytokines from Aβ42-stimulated human astrocytes [1]. The compound effectively reduced the levels of several key inflammatory markers:

  • Interleukin-6 (IL-6): Decreased by approximately 14% (p<0.0001) [3]
  • Interleukin-1β (IL-1β): Reduced by approximately 11% (p<0.0001) [3]
  • Tumor Necrosis Factor-α (TNFα): Decreased by approximately 5% (p=0.001) [3]
  • YKL-40 (a marker of inflammation): Reduced by approximately 9% (p<0.0001) [3]

These reductions in pro-inflammatory cytokine release suggest that simufilam hydrochloride can attenuate the neuroinflammatory response mediated by activated astrocytes in Alzheimer's disease.

Mechanism of Cytokine Modulation

The anti-inflammatory effects of simufilam hydrochloride appear to be mediated through its disruption of aberrant FLNA linkages with inflammatory receptors. By targeting altered FLNA, simufilam prevents its interaction with multiple inflammatory receptors, including TLR4, TLR2, CXCR4, CCR5, and CD4 [1]. This disruption of FLNA-receptor linkages reduces receptor activation and subsequent inflammatory signaling cascades, ultimately leading to decreased cytokine production and release from astrocytes.

Receptor Binding Affinity and Specificity Studies

Simufilam hydrochloride exhibits a unique mechanism of action through its specific binding to altered filamin A (FLNA) and subsequent effects on receptor interactions. Detailed receptor binding studies have provided valuable insights into the compound's specificity, affinity, and downstream effects on receptor function.

FLNA Binding Specificity

Simufilam hydrochloride demonstrates high specificity for altered FLNA that occurs in Alzheimer's disease [1] [4]. The compound preferentially binds to this altered conformation of FLNA and restores its native conformation [4]. This specificity is crucial for its therapeutic effects, as it allows simufilam to target pathological protein interactions while minimizing effects on normal physiological processes.

Key findings regarding FLNA binding specificity include:

  • Simufilam binds specifically to altered FLNA in Alzheimer's disease brain tissue
  • The compound does not directly interact with Aβ42 or α7nAChR
  • Binding to altered FLNA restores its native conformation, disrupting pathological protein interactions

Receptor Interaction Studies

Simufilam hydrochloride's effects on receptor interactions have been extensively studied, revealing its ability to disrupt multiple aberrant FLNA-receptor linkages that contribute to Alzheimer's disease pathology. These studies have demonstrated that simufilam can:

  • Disrupt FLNA-α7nAChR linkage, reducing Aβ42 binding to α7nAChR with a 10-picomolar IC50 [1]
  • Reduce FLNA-TLR4 coupling, decreasing inflammatory signaling through this pathway [1]
  • Decrease FLNA-TLR2 linkage induced by Aβ42 or TLR2 agonists (LTA-SA or PGN-SA) [1]
  • Disrupt FLNA linkages with CXCR4, CD4, and CCR5, which are elevated in Alzheimer's disease models [1]

These effects were observed at low nanomolar concentrations (1-10 nM) of simufilam hydrochloride, indicating high potency in disrupting pathological protein interactions [1].

Functional Consequences of Receptor Binding

The disruption of aberrant FLNA-receptor linkages by simufilam hydrochloride leads to several functional consequences that may contribute to its therapeutic effects:

  • Reduced Aβ42 binding affinity for α7nAChR: Simufilam decreased the femtomolar binding affinity of Aβ42 for α7nAChR 1000-fold in postmortem brain synaptic membranes and 10,000-fold in SK-N-MC cells [1]
  • Restored receptor responsiveness: In AD transgenic mice, simufilam treatment restored CCR5's responsivity to its natural ligand CCL3, indicating improved receptor function [1]
  • Normalized G-protein coupling: Simufilam reduced elevated CCR5-G protein coupling in AD transgenic mice, suggesting normalization of receptor signaling [1]
  • Improved NMDA/glycine-induced Arc expression: Simufilam (1 pM to 1 nM) dose-dependently improved NMDA/glycine-induced Arc expression, indicating enhanced synaptic function [4]

These findings collectively demonstrate that simufilam hydrochloride's specific binding to altered FLNA leads to widespread normalization of receptor interactions and signaling pathways that are dysregulated in Alzheimer's disease.

Chemical Properties of Simufilam Hydrochloride

Simufilam hydrochloride is characterized by specific chemical and physical properties that contribute to its pharmacological activity and therapeutic potential.

Chemical Structure and Formula

Simufilam hydrochloride has the molecular formula C15H22ClN3O [5] [6] [7] with a molecular weight of 295.81 g/mol [5] [6] [7]. The parent compound, simufilam, has the formula C15H21N3O with a molecular weight of 259.353 g/mol [8].

The compound is also known by several synonyms:

  • Simufilam monohydrochloride
  • PTI-125 hydrochloride
  • 1,4,8-Triazaspiro(4.5)decan-2-one, 8-methyl-1-(phenylmethyl)-, hydrochloride (1:1) [5] [6]

Pharmacokinetic Properties

Simufilam hydrochloride demonstrates favorable pharmacokinetic properties that contribute to its efficacy in preclinical and clinical studies:

  • High oral bioavailability: The compound shows nearly 100% oral bioavailability in animal studies [9]
  • Rapid absorption: Simufilam is rapidly absorbed following oral administration [9]
  • Moderate elimination half-life: The compound has a half-life of approximately 2.67 hours in dog studies [9]
  • Blood-brain barrier penetration: Simufilam can cross the blood-brain barrier, allowing it to reach its target in the central nervous system

These properties make simufilam hydrochloride suitable for oral administration in clinical settings, with predictable pharmacokinetics and good target tissue exposure.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

295.1451400 g/mol

Monoisotopic Mass

295.1451400 g/mol

Heavy Atom Count

20

UNII

55QL2B9KC3

Dates

Last modified: 11-23-2023

Explore Compound Types